molecular formula C12H11NO B8329501 3,3-Dimethyl-1-oxo-indan-5-carbonitrile

3,3-Dimethyl-1-oxo-indan-5-carbonitrile

Cat. No.: B8329501
M. Wt: 185.22 g/mol
InChI Key: WITOKWJPVSXPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-oxo-indan-5-carbonitrile is a bicyclic organic compound featuring an indan core (a fused benzene and cyclopentane ring) substituted with a ketone group at position 1, two methyl groups at position 3, and a nitrile group at position 4. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding specificity to biological targets, while the nitrile group serves as a versatile handle for further chemical modifications .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3,3-dimethyl-1-oxo-2H-indene-5-carbonitrile

InChI

InChI=1S/C12H11NO/c1-12(2)6-11(14)9-4-3-8(7-13)5-10(9)12/h3-5H,6H2,1-2H3

InChI Key

WITOKWJPVSXPNC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C1C=C(C=C2)C#N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile (WAY-255348)
  • Structure : Shares the 3,3-dimethyl-2-oxoindole moiety but incorporates a fluorine atom at position 7 and a pyrrole ring.
  • Functional Impact : The 3,3-dimethyl groups confer potent progesterone receptor (PR) antagonist activity, whereas bulkier substituents (e.g., spirocyclohexyl) switch the activity to PR agonism. This highlights the critical role of substituent size in modulating receptor interactions .
  • Application : Developed for contraception and endometriosis treatment due to its PR antagonism in primates and rodents .
3,3-Difluoro-2-oxo-indoline-5-carbonitrile (Compound 1-37)
  • Structure : Replaces dimethyl groups with difluoro substituents on an indoline core.
  • Functional Impact : Fluorine atoms enhance electronegativity and metabolic stability, making it suitable for herbicidal applications. The compound inhibits weed growth by disrupting plant-specific enzymes .
  • Application : Herbicide in agrochemical formulations .

Core Structure Variations

3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
  • Structure : Benzofuran core with a nitrile at position 5.
  • Functional Impact : The oxygen atom in the benzofuran ring increases polarity, altering solubility and bioavailability compared to the indan-based compound.
  • Application : Intermediate in synthesizing fluorescent dyes and agrochemicals .
2,3-Dihydro-1,3-dioxo-1H-Isoindole-5-carbonitrile
  • Structure : Isoindole core with two ketone groups.
  • Functional Impact : The electron-withdrawing dioxo groups enhance reactivity in nucleophilic substitutions, enabling use in polymer chemistry and as a precursor for pharmaceuticals .

Positional Isomerism and Functional Group Orientation

2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-6-carbonitrile
  • Structure : Nitrile group at position 6 instead of 5 on an indole core.
  • Functional Impact : Positional isomerism reduces steric hindrance near the nitrile group, improving binding to neurological targets.
  • Application : Investigated for CNS disorders due to enhanced blood-brain barrier permeability .

Substituent-Free Analogs

2,3-Dihydro-1-oxo-1H-indene-5-carbonitrile (CAS 25724-79-2)
  • Structure : Lacks the 3,3-dimethyl groups.
  • Functional Impact : Absence of methyl groups reduces steric bulk, increasing flexibility but decreasing target specificity.

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Application Reference
3,3-Dimethyl-1-oxo-indan-5-carbonitrile Indan 1-oxo, 3,3-dimethyl, 5-CN High rigidity, PR antagonism Pharmaceuticals
WAY-255348 Indole 3,3-dimethyl, 7-F, pyrrole-CN PR antagonism, metabolic stability Contraception
3,3-Difluoro-2-oxo-indoline-5-carbonitrile Indoline 3,3-difluoro, 5-CN Electronegative, enzyme inhibition Herbicides
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile Benzofuran 3-oxo, 5-CN Polar, fluorescent Agrochemicals
2,3-Dihydro-3,3-dimethyl-2-oxo-1H-Indole-6-carbonitrile Indole 3,3-dimethyl, 6-CN CNS permeability Neurological research

Key Findings and Implications

Substituent Size and Bioactivity : Smaller substituents (e.g., dimethyl) favor antagonism, while bulkier groups (e.g., spirocyclohexyl) promote agonism in receptor modulators .

Halogenation Effects : Fluorine substituents enhance stability and bioactivity in agrochemicals .

Positional Isomerism : Nitrile group placement significantly alters target specificity and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.